2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidinone ring and a piperazine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-benzoylpiperazine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form stable amide bonds with amines, allowing it to link biomacromolecules and active small molecules. This property is particularly useful in drug delivery systems, where the compound can facilitate the controlled release of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a benzyl group instead of a piperazine moiety.
NHS-PEG1-SS-PEG1-NHS: Contains a polyethylene glycol chain and is used in similar applications for conjugation and drug delivery.
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate: Another compound with a similar core structure but different functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate is unique due to its combination of a pyrrolidinone ring and a piperazine moiety, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C16H17N3O5 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H17N3O5/c20-13-6-7-14(21)19(13)24-16(23)18-10-8-17(9-11-18)15(22)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
JFQRNYVGSBDQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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